molecular formula C29H31Cl2FN4O B607060 Derazantinib dihydrochloride CAS No. 1821329-75-2

Derazantinib dihydrochloride

Cat. No.: B607060
CAS No.: 1821329-75-2
M. Wt: 541.5 g/mol
InChI Key: OLDWOVJAXRWCGT-FBHGDYMESA-N
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Description

Derazantinib Hydrochloride is an orally bioavailable, multi-kinase inhibitor with potent pan-fibroblast growth factor receptor activity. It has shown significant therapeutic activity against fibroblast growth factor receptor 2 fusion-positive intrahepatic cholangiocarcinoma, a type of liver cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Derazantinib Hydrochloride involves multiple steps, including the formation of the quinazoline core, followed by the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of Derazantinib Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: Derazantinib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products: The major products formed from these reactions include various derivatives of Derazantinib Hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Derazantinib Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying kinase inhibition and multi-kinase activity.

    Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.

    Medicine: Primarily used in the treatment of fibroblast growth factor receptor 2 fusion-positive intrahepatic cholangiocarcinoma. It is also being explored for other cancers with fibroblast growth factor receptor aberrations.

    Industry: Utilized in the development of new therapeutic agents targeting fibroblast growth factor receptors.

Mechanism of Action

Derazantinib Hydrochloride exerts its effects by binding to and inhibiting the activity of fibroblast growth factor receptor subtypes 1, 2, and 3. This inhibition disrupts fibroblast growth factor receptor-mediated signal transduction pathways, leading to reduced tumor cell proliferation, angiogenesis, and increased tumor cell death. The molecular targets include the fibroblast growth factor receptor family, and the pathways involved are primarily related to cell growth and survival .

Comparison with Similar Compounds

    Pemigatinib: Another fibroblast growth factor receptor inhibitor used for similar indications.

    Infigratinib: Targets fibroblast growth factor receptor and is used in the treatment of cholangiocarcinoma.

    Erdafitinib: A pan-fibroblast growth factor receptor inhibitor used for urothelial carcinoma.

Uniqueness: Derazantinib Hydrochloride is unique due to its potent pan-fibroblast growth factor receptor activity and its ability to inhibit multiple fibroblast growth factor receptor subtypes simultaneously. This broad activity profile makes it particularly effective against tumors with complex fibroblast growth factor receptor aberrations .

Properties

CAS No.

1821329-75-2

Molecular Formula

C29H31Cl2FN4O

Molecular Weight

541.5 g/mol

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;dihydrochloride

InChI

InChI=1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1

InChI Key

OLDWOVJAXRWCGT-FBHGDYMESA-N

SMILES

Cl.Cl.COCCNCCc1cccc(Nc2ncc3C[C@@H](c4ccccc4F)c5ccccc5c3n2)c1

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Derazantinib dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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